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molecular formula C10H21BrO2 B8282222 2-Bromo-2-methyl-1,1-dipropoxypropane

2-Bromo-2-methyl-1,1-dipropoxypropane

Cat. No. B8282222
M. Wt: 253.18 g/mol
InChI Key: VDBOOATVCOPAGK-UHFFFAOYSA-N
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Patent
US07943625B2

Procedure details

2-Methyl-2-propoxypropanol was prepared according to a modified method described in U.S. Pat. No. 3,652,579. A slurry consisting of 2-bromo-2-methyl-1,1-dipropoxypropane obtained from Example 2(a) (6.5 g, 0.026 mol), potassium hydrogen tartrate (4.8 g, 0.026 mol) in water (75 mL) was heated at reflux for 7 h. A distillation set-up was mounted and the liquid that was distilled between 82-90° C. was collected. The organic phase was separated. The obtained crude product (1.9 g, 56%) was used without further purification.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
potassium hydrogen tartrate
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:13])([CH3:12])[CH:3](OCCC)OCCC.C([CH:17]([CH:19]([C:21]([O-:23])=O)O)O)(O)=O.[K+].[OH2:25]>>[CH3:3][C:2]([O:23][CH2:21][CH2:19][CH3:17])([CH3:13])[CH2:12][OH:25] |f:1.2|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
BrC(C(OCCC)OCCC)(C)C
Step Two
Name
potassium hydrogen tartrate
Quantity
4.8 g
Type
reactant
Smiles
C(=O)(O)C(O)C(O)C(=O)[O-].[K+]
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 h
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
the liquid that was distilled between 82-90° C.
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
The organic phase was separated

Outcomes

Product
Name
Type
product
Smiles
CC(CO)(C)OCCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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